molecular formula C21H19N3O4S B2626700 (2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid CAS No. 861211-11-2

(2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid

Cat. No.: B2626700
CAS No.: 861211-11-2
M. Wt: 409.46
InChI Key: NQDFJAPLSBZEPY-RMKNXTFCSA-N
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Description

(2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the 4-methylphenyl group. Subsequent steps include the attachment of the nitrophenyl group and the formation of the prop-2-enoic acid moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The process may also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

(2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which (2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-[2-({2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrophenyl]prop-2-enoic acid apart is its combination of a thiazole ring, nitrophenyl group, and prop-2-enoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

(E)-3-[2-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethylamino]-5-nitrophenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-14-2-4-15(5-3-14)21-23-17(13-29-21)10-11-22-19-8-7-18(24(27)28)12-16(19)6-9-20(25)26/h2-9,12-13,22H,10-11H2,1H3,(H,25,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDFJAPLSBZEPY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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